1,4,6,9-Tetramethyldibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62787-22-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,4,6,9-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8H,1-4H3 |
InChI Key |
YWFJFLMGMSOMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3OC2=C(C=C1)C)C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Dibenzo B,d Furan Systems
Retrosynthetic Analysis of the Dibenzo[b,d]furan Scaffold
Retrosynthetic analysis of the dibenzo[b,d]furan core suggests several primary disconnection approaches. The most common strategies involve the formation of one of the two C-O bonds of the central furan (B31954) ring or the formation of a C-C bond to construct one of the benzene (B151609) rings. Key precursors identified through this analysis include biaryl phenols for C-O bond formation and diaryl ethers for C-C bond formation. These approaches guide the selection of appropriate synthetic reactions to assemble the target molecule from simpler, commercially available starting materials.
Direct Cyclization Approaches to Furan Ring Formation
Direct cyclization methods are a cornerstone of dibenzo[b,d]furan synthesis, involving the formation of the central furan ring in a key step. These approaches are often efficient and can be broadly classified into intramolecular C-O bond formation and electrophilic cyclization reactions.
The intramolecular cyclization of biaryl phenols is a widely used method for constructing the dibenzo[b,d]furan core. This can be achieved through various catalytic systems. For instance, palladium-catalyzed C-H activation/C-O cyclization has been developed as a practical method using air as the oxidant. acs.org In this process, the turnover-limiting step was identified as the C-O reductive elimination rather than C-H activation. acs.org This reaction is tolerant of a variety of functional groups. acs.org
Another approach involves the photoinduced intramolecular cyclization to generate a new C-O bond via a radical pathway, which has been explored as a powerful tool for heterocycle synthesis. acs.org Additionally, non-precious transition metal catalysts, such as iron and copper, have been employed for the synthesis of benzo[b]furans through intramolecular C-O bond formation. nih.govnih.gov
A summary of selected intramolecular C-O bond formation strategies is presented in the table below.
| Catalyst System | Starting Material | Key Features |
| Palladium(0)/Palladium(II) | Phenol-directed C-H | Uses air as an oxidant; tolerant of various functional groups. acs.org |
| Photoinduced | o-Arylphenols | Metal-free procedure; does not require a photocatalyst. acs.org |
| Iron/Copper | 1-Aryl- or 1-alkylketones | Utilizes non-precious transition metals. nih.govnih.gov |
Electrophilic cyclization is another powerful strategy for the formation of the furan ring in dibenzofuran (B1670420) systems. This method often involves the reaction of an alkyne precursor with an electrophile to trigger the ring-closing process. For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, yields 2,3-disubstituted benzo[b]furans in excellent yields. organic-chemistry.org
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) has been used as an electrophile to induce the cyclization of o-alkynyl anisoles, forming 2,3-disubstituted benzofurans under ambient reaction conditions. rsc.orgresearchgate.net This method is noted for its excellent yields and high tolerance for various substituted alkynes. rsc.org
Cross-Coupling Reactions in Dibenzo[b,d]furan Synthesis
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in the synthesis of dibenzo[b,d]furans. These methods allow for the efficient construction of the biaryl backbone, which can then be cyclized to form the target heterocycle.
Palladium catalysis is central to many modern strategies for dibenzofuran synthesis. One such method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, which uses palladium acetate as a catalyst. organic-chemistry.orgresearchgate.net Another efficient method utilizes a reusable palladium-on-carbon (Pd/C) catalyst for the synthesis of dibenzofurans from o-iododiaryl ethers under ligand-free conditions. organic-chemistry.org
The reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (CsF) affords N- or O-arylated products, which can then be cyclized using a palladium catalyst to yield dibenzofurans in good to excellent yields. organic-chemistry.org Furthermore, a one-pot protocol involving a palladium-catalyzed cross-coupling/aromatization and a copper-catalyzed Ullmann coupling has been developed for the rapid construction of dibenzofuran motifs. organic-chemistry.org The Suzuki cross-coupling reaction, a versatile method for forming C-C bonds, has also been applied to the synthesis of novel benzofuran derivatives containing a biaryl moiety. nih.gov
A summary of selected palladium-catalyzed methodologies is presented below.
| Catalyst | Precursors | Key Features |
| Palladium acetate | ortho-Diazonium salts of diaryl ethers | No base required. organic-chemistry.orgresearchgate.net |
| Pd/C | o-Iododiaryl ethers | Reusable, ligand-free conditions. organic-chemistry.org |
| Palladium catalyst | o-Iodophenols and silylaryl triflates | Tolerates various functional groups. organic-chemistry.org |
| Palladium and Copper catalysts | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | One-pot protocol. organic-chemistry.org |
| Pd(II) complex | 2-(4-bromophenyl)benzofuran and arylboronic acids | Suzuki cross-coupling in aqueous media. nih.gov |
Negishi-type cross-coupling reactions offer another efficient route to the dibenzofuran scaffold. A one-pot procedure has been developed that involves a directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr). researchgate.netnih.govchemrxiv.orgacs.orgresearchgate.net This streamlined, four-step sequence allows for the facile assembly of a diverse set of fused benzofuro heterocycles from readily available starting materials under mild reaction conditions. researchgate.netnih.govchemrxiv.orgacs.orgresearchgate.net This methodology is flexible in terms of the choice of starting materials, such as fluoropyridines or fluoroarenes and 2-bromophenyl acetates. researchgate.netchemrxiv.org
Sonogashira Coupling Approaches
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a combination of palladium and copper complexes, has been extensively adapted for the synthesis of benzofurans and, by extension, dibenzofurans. The general strategy involves a domino sequence beginning with the Sonogashira coupling of an o-halophenol derivative with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring. mdpi.comnih.gov
This one-pot, two-step procedure is highly efficient. The process begins with the palladium/copper-catalyzed coupling to form a 2-(1-alkynyl)phenol intermediate. This intermediate is often not isolated but is subjected to conditions that promote cyclization to the benzofuran core. nih.gov However, the direct Sonogashira reaction between an unprotected 2-iodophenol and a terminal alkyne can sometimes be inefficient. nih.gov To circumvent this, the hydroxyl group can be protected (e.g., as an acetate) before the coupling reaction, followed by deprotection and cyclization. biointerfaceresearch.com An alternative approach employs an additive like MeMgCl to mask the phenolic oxygen, allowing the coupling and subsequent cyclization to proceed efficiently without the need for isolating the alkynylphenol intermediate. nih.gov
The use of microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times and minimizing the formation of side products. nih.gov This methodology is particularly valuable for creating libraries of highly substituted benzofurans by varying the coupling partners—the iodophenol, the terminal alkyne, and, in three-component versions, an aryl iodide for further substitution. nih.gov
Table 1: Examples of Sonogashira Coupling-Cyclization for Benzofuran Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Pd(PPh₃)₂Cl₂, CuI | Microwave, Base | 2,3-Disubstituted Benzofuran | Good to Excellent | nih.gov |
| o-Iodophenols, Arylacetylenes | In situ generated Palladium Nanoparticles | Water, Ligand/Copper-Free | 2-Substituted Benzofuran | High | |
| o-Halophenols, Terminal Alkynes | Palladium and Hydroxyterphenylphosphine | One-pot | 2-Substituted Benzofuran | Effective | mdpi.com |
Annulation and Rearrangement Reactions for Dibenzo[b,d]furan Derivatives
Beyond cross-coupling strategies, various annulation (ring-forming) and rearrangement reactions provide powerful routes to the dibenzo[b,d]furan skeleton. These methods often build the heterocyclic core or one of the benzene rings in a single, transformative step.
One effective route involves the reaction of o-iodophenols with silyl aryl triflates in the presence of cesium fluoride (CsF). biointerfaceresearch.com This reaction first generates an O-arylated product, which then undergoes an in-situ palladium-catalyzed intramolecular cyclization to furnish the dibenzofuran ring system in good to excellent yields. biointerfaceresearch.com
Annulation strategies offer another direct approach. A notable example is a double 1,4-conjugate addition followed by an intramolecular annulation cascade. nih.gov This transition-metal-free protocol reacts propargylamines with two equivalents of imidazolium methylides under bench-top conditions to efficiently assemble structurally diverse and unsymmetrical dibenzofurans. nih.gov The reaction proceeds smoothly at 80 °C using KOt-Bu/KOH as the base. nih.gov
Rearrangement reactions of more complex precursors can also yield the dibenzofuran core. An effective and straightforward synthesis of hexahydrodibenzofurans is based on the rearrangement of a spirodihydrocoumarin epoxide. biointerfaceresearch.com This method allows for the stereospecific introduction of substituents, highlighting its utility in complex target synthesis. biointerfaceresearch.com
Synthetic Approaches to Specific Methylated Dibenzo[b,d]furan Analogues
Synthesizing a specific isomer such as 1,4,6,9-tetramethyldibenzo[b,d]furan requires precise control over the placement of the methyl groups. This can be achieved either by methylating a pre-formed dibenzofuran core or by constructing the core from already methylated precursors.
Strategies for Regioselective Methylation
The direct methylation of an aromatic system is most commonly achieved through Friedel-Crafts alkylation. This reaction involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to introduce an alkyl group onto the aromatic ring. nih.govresearchgate.net While powerful, Friedel-Crafts alkylation on electron-rich heterocyclic systems like dibenzofuran can suffer from several drawbacks. The reaction is often difficult to control, leading to mixtures of regioisomers and poly-alkylated products. The activating nature of the first methyl group can make the ring more susceptible to further alkylation than the starting material.
Achieving high regioselectivity in such reactions is a significant challenge. The substitution pattern is governed by the inherent electronic properties of the dibenzofuran nucleus and steric hindrance. For dibenzofuran, nucleophilic functionalization studies have shown that additions occur exclusively at the 1 and 4 positions, with a strong preference for the C(1) position. epa.gov While this relates to nucleophilic rather than electrophilic attack, it underscores the distinct reactivity of different positions on the ring. Given these challenges, a more controlled approach to synthesis often involves building the ring from precursors that already contain the methyl groups in the desired locations.
Synthesis of Related Tetramethylated Polycyclic Heterocycles
Given the difficulty of controlling direct methylation, the synthesis of specifically substituted dibenzofurans, including the 1,4,6,9-tetramethyl analogue, typically relies on the assembly of the ring system from appropriately substituted building blocks. Early work on the synthesis of methyl- and dimethyl-dibenzofurans established foundational multi-step routes. rsc.org
More contemporary approaches adapt the powerful coupling and annulation reactions described previously. For instance, a plausible strategy for this compound would involve the coupling of a 2-halo-3,6-dimethylphenol with a 1-halo-2,5-dimethylbenzene derivative, followed by ring-closing C-O bond formation. The challenge lies in the synthesis of these specific, polysubstituted precursors.
Research into related, highly substituted dibenzofurans illustrates this principle. For example, attempts to synthesize 1,3,7,9-tetramethoxy-2,8-dimethyldibenzofuran involved the cyclization of complex oxo esters derived from benzofuran precursors. rsc.org This highlights a common strategy where one aromatic ring is constructed onto an existing, substituted benzofuran scaffold. By applying methods such as Sonogashira coupling or Pd-catalyzed cyclization to starting materials like 2-iodo-3,6-dimethylphenol and a suitably functionalized 2,5-dimethylbenzene derivative, one could strategically construct the target 1,4,6,9-tetramethylated system.
Advanced Spectroscopic Characterization Techniques for Dibenzo B,d Furan Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire structure.
Proton (¹H) NMR Methodologies
In the ¹H NMR spectrum of 1,4,6,9-Tetramethyldibenzo[b,d]furan, distinct signals are anticipated for the methyl and aromatic protons. The four methyl groups (at positions 1, 4, 6, and 9) are expected to produce sharp singlet peaks in the upfield region of the spectrum, typically between δ 2.2 and 2.5 ppm. The exact chemical shift would be influenced by their position on the aromatic rings.
The aromatic region, generally observed between δ 6.5 and 8.0 ppm for aromatic compounds, would show signals for the remaining protons at positions 2, 3, 7, and 8. The parent dibenzofuran (B1670420) molecule exhibits complex multiplets in this region. nih.gov For the tetramethyl derivative, the protons at H-2 and H-3 would be adjacent, as would the protons at H-7 and H-8. This proximity would lead to spin-spin coupling, resulting in two pairs of doublets. The electron-donating nature of the methyl groups is predicted to cause a slight upfield shift (shielding) for these aromatic protons compared to their counterparts in unsubstituted dibenzofuran.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2, H-7 | ~7.2 - 7.4 | d (Doublet) |
| H-3, H-8 | ~7.1 - 7.3 | d (Doublet) |
| -CH₃ (at C1, C9) | ~2.3 - 2.5 | s (Singlet) |
| -CH₃ (at C4, C6) | ~2.2 - 2.4 | s (Singlet) |
Carbon (¹³C) NMR Methodologies
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Carbons within aromatic rings typically resonate between δ 120 and 150 ppm. libretexts.org For this compound, a total of nine distinct carbon signals would be expected due to the molecule's symmetry: four for the methyl carbons, and five sets for the aromatic and bridgehead carbons.
The carbons directly bonded to the electron-donating methyl groups (C-1, C-4, C-6, C-9) would be deshielded and appear further downfield within the aromatic region. Conversely, the other aromatic carbons would experience some degree of shielding. The carbons part of the ether linkage (C-4a, C-5a, C-9a, C-9b) have characteristic shifts in dibenzofuran that would be modified by the methyl substitution. The methyl carbons themselves would give rise to signals in the aliphatic region, around δ 15-25 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| -CH₃ | 15 - 25 | Primary (CH₃) |
| C-2, C-3, C-7, C-8 | 110 - 130 | Tertiary (Aromatic CH) |
| C-1, C-4, C-6, C-9 | 130 - 145 | Quaternary (Aromatic C-CH₃) |
| C-4a, C-5a | 120 - 135 | Quaternary (Bridgehead) |
| C-9a, C-9b | 150 - 160 | Quaternary (Bridgehead, C-O) |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-2 and H-3, and between H-7 and H-8, confirming their adjacent positions on the aromatic rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. libretexts.orgyoutube.com This would definitively link the aromatic proton signals (H-2, H-3, H-7, H-8) to their corresponding carbon signals (C-2, C-3, C-7, C-8) and the methyl proton singlets to the methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations, typically over two to three bonds, which is essential for piecing together the molecular structure. libretexts.orgyoutube.com Key expected correlations for confirming the substitution pattern would include:
Cross-peaks from the methyl protons at C-1 to the aromatic carbons C-2 and C-9b.
Correlations from the methyl protons at C-4 to C-3 and C-4a.
Similar correlations for the methyl groups on the other ring (e.g., C-6 methyl protons to C-7 and C-5a).
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₆H₁₆O, which corresponds to a nominal molecular weight of 224 g/mol . Aromatic ethers are generally stable, and a prominent molecular ion peak ([M]⁺) at m/z = 224 would be expected in the electron ionization (EI) mass spectrum. blogspot.com
The primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃), which has a mass of 15. This would result in a highly stable, resonance-delocalized cation at m/z = 209 ([M-15]⁺). This fragment is often the base peak in the spectra of methylated aromatic compounds. Further fragmentation could involve the loss of a carbonyl group (CO), a characteristic fragmentation for some dibenzofuran-type structures, which would lead to a peak at m/z = 181 ([M-15-28]⁺).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. For this compound, HRMS would be used to confirm its molecular formula.
Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₆H₁₆O | 224.12012 |
| [M-CH₃]⁺ | C₁₅H₁₃O | 209.09664 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.
The IR and Raman spectra of this compound would be characterized by several key vibrational modes:
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. youtube.com Aliphatic C-H stretching from the four methyl groups would be observed as stronger bands in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iq
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands, typically of medium to strong intensity, in the 1625-1450 cm⁻¹ region.
C-O-C Stretching: The asymmetric stretching of the aryl-ether C-O-C linkage is a key diagnostic feature and is expected to produce a strong band around 1250-1200 cm⁻¹.
C-H Bending: In-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are found in the 900-675 cm⁻¹ range and are often characteristic of the substitution pattern on the aromatic rings.
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | Strong |
| Aromatic C=C Stretch | 1625 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong |
Interpretation of Characteristic Furan (B31954) and Aromatic Ring Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of dibenzo[b,d]furan derivatives. The IR spectrum is dominated by vibrations originating from the aromatic benzene (B151609) rings and the central furan ring.
The key characteristic vibrations for a dibenzo[b,d]furan structure, such as this compound, include:
Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹, a characteristic feature distinguishing them from aliphatic C-H stretches which occur below 3000 cm⁻¹ vscht.czspectroscopyonline.com.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1400-1620 cm⁻¹ region vscht.czspectroscopyonline.com. Typically, two or three distinct bands are observed, with strong absorptions often appearing around 1600 cm⁻¹ and 1500 cm⁻¹ libretexts.org.
Furan Ring C-O-C Stretching: The most indicative vibration for the dibenzofuran core is the asymmetric stretching of the C-O-C ether linkage in the furan ring. This vibration produces a strong and characteristic absorption band, typically found in the 1200-1300 cm⁻¹ range.
C-H Bending Vibrations: In-plane C-H bending vibrations can be found in the 1000-1250 cm⁻¹ region, though they are often weak vscht.cz. More diagnostically significant are the strong C-H out-of-plane (oop) bending vibrations, which appear in the 690-900 cm⁻¹ range. The precise position of these bands is highly dependent on the substitution pattern of the aromatic rings libretexts.orgthieme-connect.de. For a tetrasubstituted compound like this compound, the specific pattern of these bands would provide clear evidence of the substituent positions.
The region below 1450 cm⁻¹ is often referred to as the "fingerprint region" because the complex pattern of absorptions is unique to the specific molecule, arising from complex bending and skeletal vibrations msu.edu.
Table 1: Characteristic IR Absorption Bands for Dibenzo[b,d]furan Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch (of methyl groups) | 2850 - 3000 | Medium |
| Aromatic C=C Ring Stretch | 1450 - 1620 | Medium to Strong, Sharp |
| Asymmetric C-O-C Stretch (Furan) | 1200 - 1300 | Strong |
| C-H Out-of-Plane Bend | 690 - 900 | Strong |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are governed by the extended π-conjugated system of the fused aromatic and furan rings. This structure gives rise to distinct absorption and emission characteristics that can be probed by UV-Visible and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy for Electronic Transitions
The UV-Visible absorption spectrum of dibenzo[b,d]furan derivatives is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 350 nm. These absorptions arise from π→π* electronic transitions, where an electron is promoted from a bonding π molecular orbital to an antibonding π* orbital libretexts.orglibretexts.org. The extensive conjugation in the dibenzofuran core lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), bringing these transitions into the accessible UV range libretexts.org.
A comparative study of dibenzofuran and related hetero-analogues provided detailed assignments for these electronic transitions based on experimental and theoretical results ruc.dkosti.gov. The spectrum of the parent dibenzofuran shows several distinct bands corresponding to different π→π* transitions.
For this compound, the electron-donating methyl groups are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the methyl groups raising the energy of the HOMO, thereby reducing the HOMO-LUMO gap. Studies on various substituted dibenzofurans confirm that the position and intensity of absorption bands are sensitive to the nature and position of substituents researchgate.netbeilstein-journals.org.
Table 2: Typical UV-Visible Absorption Maxima for Dibenzo[b,d]furan Derivatives in Solution
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Dibenzo[b,d]furan | Gas Phase | ~250, ~285, ~300 |
| syn-Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran | CHCl₃ | 275, 310, 322 beilstein-journals.org |
| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan | Solution | ~295, ~330, ~340 researchgate.net |
Fluorescence and Luminescence Spectroscopy
The rigid, planar structure and extended π-system of the dibenzo[b,d]furan core make it an effective fluorophore. Upon absorption of UV light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift.
Derivatives of dibenzo[b,d]furan are known to be efficient emitters, and their fluorescence properties are often tuned by chemical modification beilstein-journals.orgresearchgate.net. The emission spectra of these compounds typically show well-defined vibronic structures, reflecting the vibrational energy levels of the electronic ground state. For this compound, fluorescence is expected to be the primary mode of radiative decay from the lowest excited singlet state (S₁).
A quantitative understanding of the emission process is achieved through the measurement of key photophysical parameters, such as the fluorescence quantum yield (Φf) and the excited-state lifetime (τ).
Fluorescence Quantum Yield (Φf): This parameter represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is the dominant decay pathway from the excited state. For example, a study of rigid dibenzofuran-fused boron dipyrromethenes reported intense fluorescence with quantum yields approaching unity (100%) worldscientific.com. Another study on a dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivative reported a photoluminescence quantum yield of 0.44 beilstein-journals.org.
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the nanosecond timescale for fluorescent molecules.
These two parameters are fundamentally related to the radiative (kᵣ) and non-radiative (kₙᵣ) decay rate constants of the excited state. The quantum yield can be expressed as Φf = kᵣ / (kᵣ + kₙᵣ), while the lifetime is τ = 1 / (kᵣ + kₙᵣ). By measuring both Φf and τ, these fundamental rate constants can be determined, providing deep insight into the excited-state dynamics.
Table 3: Photophysical Properties of a Representative Dibenzo[b,d]furan Derivative
| Compound | Excitation (nm) | Emission (nm) | PL Quantum Yield (ΦPL) |
|---|---|---|---|
| syn-Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran | 275 | 367, 385 | 0.44 beilstein-journals.org |
Circularly Polarized Luminescence (CPL) is the differential emission of left- and right-handed circularly polarized light from a chiral luminophore nih.govfrontiersin.orgrsc.org. It is a powerful technique for studying the stereochemistry of molecules in the excited state.
The target molecule, this compound, is achiral and therefore will not exhibit CPL. However, the rigid and luminescent dibenzo[b,d]furan scaffold is an excellent building block for constructing larger chiral systems. When two or more dibenzofuran units are linked in a way that creates a stable, non-superimposable mirror image (atropisomerism), the resulting molecule can exhibit strong CPL.
Recent research has focused on materials based on bidibenzo[b,d]furan, where the axial chirality arising from restricted rotation around the central bond leads to enantiomeric forms that display CPL researchgate.net. In these systems, the chiral arrangement of the dibenzofuran moieties dictates the chiroptical properties, leading to CPL signals with significant dissymmetry factors (|g_lum|), which quantify the degree of polarization in the emitted light researchgate.net. Such studies are crucial for the development of advanced materials for applications in 3D displays and data storage researchgate.net.
X-ray Crystallography for Solid-State Molecular Structures
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions mdpi.com.
For dibenzo[b,d]furan and its derivatives, crystallographic studies reveal a highly planar and rigid core structure. A study on 2-(pentyloxy)dibenzo[b,d]furan showed that the dibenzofuran ring system is nearly planar nih.gov. This planarity facilitates efficient π-π stacking interactions between adjacent molecules in the crystal lattice, with intermolecular distances of approximately 3.4 Å being observed nih.gov. This type of packing is crucial for understanding charge transport in organic semiconductor applications.
The crystal structure of this compound would be expected to maintain this core planarity. The methyl groups would lie close to the main plane of the fused ring system. The analysis would confirm the expected C-C bond lengths within the aromatic rings (approx. 1.39 Å) and the C-O bond lengths in the furan ring (approx. 1.40 Å). X-ray analysis of various dibenzo[b,d]halolium derivatives has provided a wealth of data on the precise geometry of the dibenzofuran core with different substituents nih.govsemanticscholar.org.
Table 4: Representative Structural Parameters for a Dibenzo[b,d]furan Derivative
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| Planarity (r.m.s. deviation) | ~0.08 Å | 2-(pentyloxy)dibenzo[b,d]furan nih.gov |
| Intermolecular π-π Stacking Distance | ~3.37 Å | 2-(pentyloxy)dibenzo[b,d]furan nih.gov |
| Aromatic C-C Bond Length | ~1.39 Å | General Dibenzo[b,d]furans |
| Furan C-O Bond Length | ~1.40 Å | General Dibenzo[b,d]furans |
Analysis of Molecular Conformation and Packing
The molecular conformation of dibenzo[b,d]furan derivatives is largely dictated by the inherent planarity of the fused three-ring system. Studies on various substituted dibenzofurans reveal that the core structure is typically near-planar. For instance, in 2-(pentyloxy)dibenzo[b,d]furan, the dibenzofuran ring system is almost flat, with a root-mean-square (r.m.s.) deviation of only 0.0803 Å from the mean plane defined by its non-hydrogen atoms nih.govresearchgate.net. It is therefore highly probable that the dibenzo[b,d]furan core of this compound also adopts a planar conformation.
The crystal packing of aromatic molecules is often governed by a tendency to maximize van der Waals interactions and, where possible, engage in specific non-covalent bonding. For dibenzo[b,d]furan derivatives, a common packing motif is the formation of two-dimensional sheets or layered structures nih.govresearchgate.net. The arrangement within these layers can vary, with molecules often organizing in patterns such as the herringbone motif, which is common for aromatic compounds and is primarily controlled by C-H···π interactions rsc.org. The introduction of substituents can significantly alter this packing. For example, methyl groups can influence the inclination of molecules within the crystal lattice, which in turn affects intermolecular distances and crystal density rsc.org.
Based on analogues, the packing in crystalline this compound would likely involve an ordered arrangement where the planar cores of adjacent molecules align to facilitate stabilizing intermolecular forces.
Table 1: Representative Crystallographic Data for a Dibenzo[b,d]furan Derivative Data presented for 2-(pentyloxy)dibenzo[b,d]furan as an illustrative example.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1189 (12) |
| b (Å) | 5.6262 (4) |
| c (Å) | 16.6698 (13) |
| β (°) | 108.068 (3) |
| Volume (ų) | 1346.4 (2) |
| Z | 4 |
| R.M.S. Deviation (Å) | 0.0803 |
Intermolecular Interactions in Crystalline States
The solid-state structure of dibenzo[b,d]furan derivatives is stabilized by a network of non-covalent intermolecular interactions. The nature and strength of these interactions are fundamental to the stability of the crystal lattice.
π-π Stacking Interactions: A predominant interaction in aromatic systems is the π-π stacking, where the electron-rich π-systems of adjacent aromatic rings overlap. This interaction is a combination of electrostatic and dispersion forces researchgate.net. In the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan, molecules in adjacent sheets exhibit π-π stacking, with a perpendicular distance of 3.3731 (12) Å between furan rings and a centroid-to-centroid distance of 4.070 (3) Å nih.govresearchgate.netresearchgate.net. These distances are typical for π-π stacking, generally falling within the range of 3.3 to 3.8 Å researchgate.net. It is highly probable that this compound also engages in similar offset or face-to-face π-π stacking interactions, which would be a major contributor to its crystal lattice energy.
C-H···π Interactions: Another significant interaction is the C-H···π interaction, where a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of an aromatic ring mdpi.com. These interactions are crucial in organizing molecules into specific packing motifs, such as the common herringbone arrangement rsc.org. In this compound, the methyl C-H bonds and the aromatic C-H bonds can both act as donors, interacting with the π-systems of neighboring molecules. These interactions are directional and play a key role in the precise orientation of molecules within the crystal researchgate.net.
Table 2: Common Intermolecular Interaction Geometries in Aromatic Crystals General data for interactions involving aromatic systems.
| Interaction Type | Typical Distance Range (Å) | Energetic Contribution (kcal/mol) |
| π-π Stacking (interplanar) | 3.3 - 3.8 | 1 - 3 |
| C-H···π (H to π-centroid) | 2.5 - 3.0 | 0.5 - 2.5 |
| van der Waals (H···H) | > 2.2 | < 1 |
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” with the specified outline. The search did not yield any published theoretical or computational chemistry studies—including Quantum Mechanical (QM) calculations, Density Functional Theory (DFT) analyses, or Molecular Dynamics (MD) simulations—that have been performed specifically on this molecule.
To fulfill the request for detailed information on topics such as Frontier Molecular Orbitals (HOMO-LUMO), predicted spectroscopic properties, conformational analysis, and ab initio calculations for this compound, it would be necessary to consult research that has explicitly conducted these analyses on this compound. As no such studies were found, creating the article as outlined would require speculation or fabrication of scientific data, which is not feasible.
General computational studies on the parent compound, dibenzo[b,d]furan, and other derivatives (such as chlorinated or brominated forms) exist. However, these findings are not transferable to the specific 1,4,6,9-tetramethyl substituted version and would violate the strict instruction to focus solely on the requested compound. Therefore, the required scientifically accurate and specific data is unavailable to populate the requested article structure.
Theoretical and Computational Chemistry Approaches to Dibenzo B,d Furan Analysis
Molecular Dynamics (MD) Simulations
Conformational Space Exploration
Computational methods like molecular mechanics (MM) and density functional theory (DFT) are employed to investigate these conformational preferences. DFT calculations, for instance, can be used to study how substituents affect the planarity of the molecule. A computational study on methylated derivatives of aza-polycyclic aromatic hydrocarbons, which share structural similarities, showed that a methyl group in a crowded region can cause structural distortion and deviation from planarity nih.gov. This distortion can destabilize certain conformations, favoring ring opening in epoxide derivatives nih.gov. While the dibenzo[b,d]furan core is rigid, the orientation of the four methyl groups in 1,4,6,9-Tetramethyldibenzo[b,d]furan can lead to subtle variations in geometry that impact its electronic properties and intermolecular packing in the solid state.
Intermolecular Interactions and Aggregation Behavior
The way molecules interact with each other governs the properties of materials in condensed phases. For aromatic systems like this compound, non-covalent interactions such as π–π stacking and van der Waals forces are dominant. These interactions are critical in determining aggregation behavior, crystal packing, and interactions with biological targets nih.gov.
Computational studies can quantify the strength and nature of these intermolecular forces. For example, hybrid quantum mechanics/molecular mechanics (QM/MM) energy decomposition analysis (EDA) has been used to study the interactions between chlorinated dibenzofurans and lipid membranes mdpi.comnih.gov. These studies revealed that dispersion forces are the primary drivers of the interaction between the dibenzofuran (B1670420) core and lipid molecules mdpi.comnih.gov. In this compound, the methyl groups would enhance dispersion forces due to increased surface area and polarizability, while also potentially introducing steric hindrance that could modulate the geometry of π–π stacking. The competition between intramolecular forces (e.g., steric repulsion between methyl groups) and intermolecular forces dictates the final supramolecular structure nih.gov. Hirshfeld surface analysis is another computational tool that can visualize and quantify intermolecular contacts in crystal structures, providing insights into how molecules pack and interact with their neighbors mdpi.com.
Computational Reactivity Prediction and Mechanistic Modeling
Computational chemistry is an invaluable tool for predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. By calculating molecular properties and mapping potential energy surfaces, researchers can gain a deep understanding of how and why reactions occur. For this compound, these methods can predict sites of reactivity and model potential transformation pathways. The electron-donating nature of the four methyl groups is expected to significantly influence the reactivity of the dibenzo[b,d]furan core, making it more susceptible to electrophilic attack compared to the unsubstituted parent compound.
Computational tools can calculate various reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, to identify the most active sites within a molecule for both nucleophilic and electrophilic attack cityu.edu.hkmdpi.com.
Transition State Analysis and Reaction Pathways
A cornerstone of mechanistic modeling is the identification and characterization of transition states—the highest energy points along a reaction pathway. The energy of the transition state determines the activation energy barrier of a reaction, which in turn governs the reaction rate.
Density Functional Theory (DFT) is a widely used method to map out reaction pathways and calculate the energies of reactants, intermediates, products, and transition states nih.gov. For the parent dibenzofuran molecule, DFT studies have investigated various reactions, such as C-O bond scission and hydrogenation nih.gov. These calculations have shown that unimolecular decomposition via C-O bond cleavage has a very high energy barrier (around 107 kcal/mol), making it less favorable than bimolecular reactions with radicals like H• nih.gov. Similar computational approaches have been applied to model the formation of dibenzofuran from precursors, identifying key intermediates and transition states in the cyclization process acs.org. For this compound, these methods could be used to predict how the methyl substituents alter the energy barriers and favor certain reaction pathways over others.
| Reaction Type | Description | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C-O β-scission | Unimolecular decomposition of the furan (B31954) ring. | DFT | 107 | nih.gov |
| C-H fission | Direct hydrogen fission from a C-H bond. | DFT | 110 | nih.gov |
| [4+2] Cycloaddition | First step in a pathway involving a dienylfuran and DMAD. | DFT (B3LYP/6-31+G(d)) | 16.6 | pku.edu.cn |
Quantitative Structure-Reactivity Relationships (QSAR) and Machine Learning Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities researchgate.netconsensus.app. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using regression techniques to find a mathematical relationship with an observed activity.
For dibenzofuran derivatives, QSAR studies have been successfully employed to predict biological activities, such as their potential as enzyme inhibitors nih.govnih.gov. For instance, a 3D-QSAR study on novel dibenzofuran derivatives identified key structural features, including hydrophobic and ring aromatic properties, that are crucial for their inhibitory activity against the PTP-MEG2 enzyme nih.gov. These models can guide the design of new, more potent compounds by predicting their activity before synthesis mdpi.com.
More recently, machine learning (ML) has emerged as a powerful extension of QSAR, capable of handling large, complex datasets and uncovering non-linear relationships researchgate.netnih.gov. ML models, such as random forests and artificial neural networks, are being trained on vast datasets of chemical reactions and molecular properties to predict reaction outcomes, identify potential drug candidates, and analyze structure-property relationships for complex molecules like polycyclic aromatic hydrocarbons (PAHs) biorxiv.orgarxiv.orgresearchgate.net. For this compound, ML models could be developed to predict properties ranging from its environmental fate to its potential biological interactions.
| Component | Description | Example from Study |
|---|---|---|
| Target Activity | PTP-MEG2 Enzyme Inhibition | IC₅₀ values for a series of synthesized dibenzofuran derivatives. |
| Molecular Descriptors | Pharmacophore features derived from molecular structures. | Ring Aromatic (RA), Hydrophobic (Hyd), Hydrogen Bond Acceptor (HBA). |
| Modeling Technique | HipHop Pharmacophore Generation | A 3D pharmacophore model was generated to correlate structural features with activity. |
| Key Finding | Identified crucial structural features for binding. | The model revealed that one Ring Aromatic, three Hydrophobic, and two Hydrogen Bond Acceptor features are important for binding to the PTP-MEG2 active site. |
Advanced Computational Tools and Databases for Chemical Data
The advancement of computational chemistry is intrinsically linked to the development of sophisticated software and comprehensive chemical databases. These resources are essential for storing, retrieving, and analyzing the vast amounts of data generated by both experimental and theoretical research. For a specific compound like this compound, these databases are the starting point for any in silico investigation.
Major public repositories such as PubChem, ChEMBL, and the CompTox Chemicals Dashboard serve as invaluable resources. The CompTox Chemicals Dashboard, maintained by the U.S. Environmental Protection Agency (EPA), provides access to curated data for over 760,000 substances, including physicochemical properties, environmental fate data, and toxicity information researchgate.net. Such databases integrate experimental data with predicted properties from QSAR and other computational models, offering a holistic view of a chemical's characteristics.
Specialized databases also exist for particular types of data. For example, the ECOTOX Knowledgebase contains information on the adverse effects of chemical stressors on ecological species. For computational toxicology, resources like the Toxicity Reference Database (ToxRefDB) provide structured in vivo toxicity data that can be used to build and validate predictive models. These tools and databases are critical for modern chemical research, enabling rapid screening, data mining, and the development of the next generation of predictive computational models.
Mechanistic Investigations and Reactivity Pathways of Dibenzo B,d Furan Frameworks
Electrophilic Aromatic Substitution Reactions on Dibenzo[b,d]furans
In the case of 1,4,6,9-tetramethyldibenzo[b,d]furan, the four methyl groups, which are electron-donating through hyperconjugation and induction, further activate the aromatic rings towards electrophilic attack. The directing effects of the methyl groups and the furan (B31954) oxygen atom are crucial in determining the regioselectivity of these reactions. The positions ortho and para to the methyl groups are electronically enriched and thus more susceptible to substitution.
Considering the structure of this compound, the potential sites for electrophilic attack are the 2, 3, 7, and 8 positions. The cumulative activating effect of the methyl groups at positions 1 and 4 would strongly direct incoming electrophiles to the 2 and 3 positions. Similarly, the methyl groups at positions 6 and 9 would direct towards the 7 and 8 positions. The interplay of these directing effects can lead to a mixture of products, although steric hindrance from the adjacent methyl groups might influence the final product distribution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups | Predicted Reactivity |
| 2 | 1-CH₃, 4-CH₃, Furan Oxygen | High |
| 3 | 1-CH₃, 4-CH₃, Furan Oxygen | High |
| 7 | 6-CH₃, 9-CH₃, Furan Oxygen | High |
| 8 | 6-CH₃, 9-CH₃, Furan Oxygen | High |
Note: The table presents a qualitative prediction of reactivity based on the electronic effects of the substituents.
Nucleophilic Additions and Substitutions
Organolithium reagents are potent nucleophiles and strong bases that can react with aromatic compounds through addition or deprotonation (lithiation). The reaction of dibenzo[b,d]furans with organolithium reagents typically leads to metallation at specific positions, which can then be quenched with various electrophiles to introduce new functional groups.
For this compound, the most acidic protons are generally those adjacent to the furan oxygen, i.e., at the 4 and 6 positions in the parent dibenzofuran (B1670420). However, in the substituted derivative, these positions are blocked by methyl groups. Therefore, lithiation is expected to occur at other positions, directed by the methyl groups. The protons on the methyl groups themselves could also be susceptible to deprotonation, leading to benzylic lithiation.
Dilithiation, the introduction of two lithium atoms, can also be envisioned. The use of strong alkyllithium bases, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can facilitate multiple deprotonation events. In the case of this compound, dilithiation could potentially occur at two of the available aromatic positions (2, 3, 7, or 8) or at two of the methyl groups, depending on the reaction conditions.
Table 2: Potential Sites for Lithiation on this compound
| Reagent | Potential Lithiation Site(s) | Comments |
| n-Butyllithium | 2, 3, 7, 8 | Aromatic C-H acidity is influenced by methyl groups. |
| n-Butyllithium / TMEDA | 2 & 8 or 3 & 7 | Dilithiation at electronically favored and sterically accessible positions. |
| sec-Butyllithium | Methyl groups (benzylic) | Stronger, more sterically hindered base may favor proton abstraction from methyl groups. |
Note: The table provides a hypothetical overview of possible lithiation outcomes.
Cycloaddition Reactions Involving Furan Moieties
The furan ring within the dibenzo[b,d]furan framework can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. However, the aromatic stabilization of the dibenzofuran system makes this reactivity less favorable compared to simple furans.
For a Diels-Alder reaction to occur, the furan ring of the dibenzo[b,d]furan must react with a dienophile. The presence of the fused benzene (B151609) rings reduces the diene character of the furan moiety. The methyl groups at positions 4 and 6 in the parent numbering (which are positions 4 and 6 in the titled compound) would further influence the electronic nature and steric environment of the furan ring. While theoretically possible, forcing a Diels-Alder reaction on the furan core of this compound would likely require harsh reaction conditions and highly reactive dienophiles.
Given the constrained nature of the furan ring within the dibenzofuran system, it is conceivable that under specific conditions, such as photochemical activation or in the presence of certain transition metal catalysts, unprecedented cycloaddition modes could be observed. These might involve the benzene rings or a concerted reaction involving both the furan and a benzene ring. However, such reactions are not commonly reported for dibenzofurans and would represent a novel area of reactivity for this heterocyclic system.
Catalytic Transformations of Dibenzo[b,d]furans and Related Heterocycles
Catalytic transformations offer a powerful means to functionalize and modify heterocyclic compounds like dibenzo[b,d]furans. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds.
For these reactions to be applied to this compound, the molecule would first need to be functionalized with a suitable handle, such as a halogen or a triflate group. This could be achieved through electrophilic halogenation, as discussed in section 5.1. Once a halogenated derivative is obtained, a variety of catalytic cross-coupling reactions can be employed to introduce a wide range of substituents at the halogenated positions. The electronic and steric effects of the four methyl groups would likely influence the efficiency and outcome of these catalytic cycles.
Another area of catalytic transformation is ring-opening or ring-rearrangement reactions. While dibenzo[b,d]furans are generally stable, certain catalytic systems can promote the cleavage of the furan ring, leading to biphenyl derivatives or other rearranged products. The substitution pattern of this compound would be expected to play a significant role in directing the course of such transformations.
Ring-Opening and Ring-Closing Reactions of Furan Systems
The stability of the furan ring within the dibenzo[b,d]furan system is substantial due to its aromatic character. However, under certain conditions, both ring-opening and ring-closing reactions can be envisaged, often involving precursor molecules or highly reactive intermediates.
Ring-Opening Reactions:
Ring-opening of the furan moiety in dibenzofurans is an energetically demanding process and typically requires harsh conditions or specific activation. For this compound, hypothetical ring-opening pathways could be initiated by strong reducing agents or oxidative cleavage. The electron-donating nature of the four methyl groups would likely increase the electron density of the aromatic system, potentially making it more susceptible to oxidative attack, although specific studies on this compound are lacking.
In related furan systems, acid-catalyzed ring-opening is a known pathway, often in the presence of nucleophiles. For instance, the polymerization of furfuryl alcohol can involve acid-initiated ring-opening. While dibenzofurans are more stable, analogous reactivity under forcing acidic conditions could theoretically lead to cleavage of a C-O bond in the furan ring, generating a biphenyl derivative.
Ring-Closing Reactions:
The synthesis of substituted dibenzofurans often relies on ring-closing reactions as the key step. These methods typically involve the formation of the furan ring from a suitably substituted biphenyl precursor. For a tetramethylated derivative like this compound, a plausible synthetic approach would involve an intramolecular cyclization of a 2,2'-disubstituted-3,3',5,5'-tetramethylbiphenyl.
Common ring-closing strategies that could be applicable include:
Palladium-catalyzed C-O bond formation: An intramolecular coupling of a 2-hydroxy-2'-halobiphenyl derivative is a powerful method for constructing the dibenzofuran core.
Dehydrative cyclization: An acid-catalyzed intramolecular dehydration of a 2,2'-dihydroxybiphenyl could also lead to the formation of the furan ring.
Ring-closing metathesis (RCM): While less common for the direct synthesis of the dibenzofuran core itself, RCM is a versatile tool for creating larger rings and has been used to synthesize benzofuran derivatives from appropriately substituted dienes. organic-chemistry.org
The presence of methyl groups on the biphenyl precursor would influence the rate and regioselectivity of these cyclization reactions due to their electronic and steric effects.
| Reaction Type | General Substrate | Typical Conditions | Influence of Methyl Groups |
| Ring-Opening | Substituted Dibenzofuran | Strong Oxidizing/Reducing Agents, Harsh Acid | Increased electron density may enhance susceptibility to oxidation. |
| Ring-Closing | 2-Hydroxy-2'-halobiphenyl | Pd catalyst, Base | Electron-donating groups can activate the aromatic rings towards coupling. |
| Ring-Closing | 2,2'-Dihydroxybiphenyl | Acid catalyst, Heat | Steric hindrance from methyl groups could influence the ease of cyclization. |
This table presents generalized pathways for substituted dibenzofurans, as specific experimental data for this compound is not available.
Redox Chemistry and Electron Transfer Processes
The extended π-system of dibenzo[b,d]furan allows it to participate in redox reactions, acting as either an electron donor or acceptor under appropriate conditions. The introduction of four methyl groups in this compound is expected to significantly impact its redox properties.
Oxidation and Electron Donation:
The methyl groups, being electron-donating, increase the electron density of the dibenzofuran core. This enhanced electron density would lower the ionization potential of the molecule, making it more susceptible to oxidation compared to the unsubstituted parent compound. One-electron oxidation would lead to the formation of a radical cation. Such species are key intermediates in various reactions, including photoinduced electron transfer (PET) processes. For instance, vinyl-substituted benzofurans have been shown to undergo PET-initiated cycloaddition reactions, forming radical cation intermediates that then react with other unsaturated molecules. researchgate.net It is plausible that this compound could engage in similar electron transfer processes if suitably activated.
Reduction and Electron Acceptance:
Conversely, the electron-rich nature of this compound would make its reduction more difficult compared to unsubstituted dibenzofuran. The acceptance of an electron to form a radical anion would be less favorable due to the destabilizing effect of the electron-donating methyl groups.
The redox potential is a key parameter in characterizing the electron transfer properties of a molecule. While experimental values for this compound are not available, a comparison with related aromatic hydrocarbons suggests that the oxidation potential would be lower (easier to oxidize) than that of dibenzo[b,d]furan.
| Process | Description | Effect of 1,4,6,9-Tetramethyl Substitution | Potential Intermediates |
| Oxidation | Loss of one or more electrons from the π-system. | Lowered oxidation potential (easier to oxidize) due to the electron-donating methyl groups. | Radical cation |
| Reduction | Gain of one or more electrons into the π-system. | Increased reduction potential (harder to reduce) due to the electron-donating methyl groups. | Radical anion |
| Photoinduced Electron Transfer (PET) | Electron transfer from the dibenzofuran (as a donor) to an excited-state acceptor. | Enhanced donor ability, potentially facilitating PET processes. | Excited state, Radical ion pair |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
